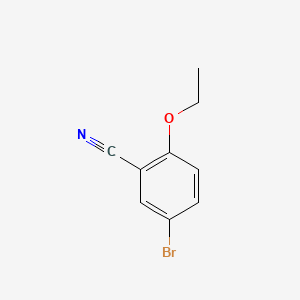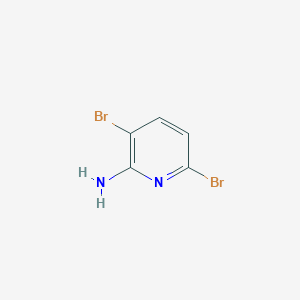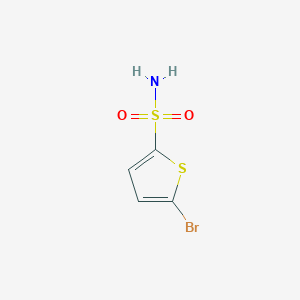
3-Bromo-2-chlorothiophène
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Bromo-2-chlorothiophene and related compounds often involves bromocyclization processes. An efficient method reported involves the bromocyclization of ortho-substituted arylmethyl sulfide, promoted by N-methyl-pyrrolidin-2-one hydrotribromide, leading to the formation of polyhalogenated benzothiophenes. This process allows for further functionalizations at the chlorine atoms, providing access to a library of 2,3-disubstituted benzothiophenes (Zhao, Alami, & Provot, 2017).
Applications De Recherche Scientifique
Synthèse organique
Le 3-Bromo-2-chlorothiophène est un composé précieux en synthèse organique, en particulier dans la construction de molécules complexes. Il sert de bloc de construction polyvalent pour la synthèse de divers dérivés polyhalogénés du thiophène . Ces dérivés sont cruciaux pour la création de nouvelles structures moléculaires en raison de leur réactivité et de leur stabilité. Les atomes d’halogène du composé agissent comme des sites réactifs pour une fonctionnalisation ultérieure, permettant la synthèse d’une large gamme de molécules à base de thiophène avec des applications potentielles en pharmacie, en agrochimie et en science des matériaux.
Recherche pharmaceutique
En recherche pharmaceutique, le this compound est utilisé comme intermédiaire dans la synthèse de médicaments et d’ingrédients pharmaceutiques actifs (API) . Ses atomes d’halogène peuvent être stratégiquement remplacés ou modifiés pour créer de nouveaux composés avec les activités biologiques souhaitées. Ce composé est particulièrement utile dans le développement de médicaments à petites molécules ciblant diverses maladies.
Science des matériaux
L’application du this compound en science des matériaux est importante en raison de son potentiel dans la création de nouveaux matériaux . Il peut être utilisé pour synthétiser des polymères à base de thiophène et des petites molécules qui présentent des propriétés électroniques uniques, les rendant adaptés à une utilisation dans l’électronique organique, telle que les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques (OPV).
Chimie agricole
Le this compound trouve des applications en chimie agricole comme précurseur de la synthèse d’agrochimique . La réactivité du composé permet la création de nouveaux pesticides et herbicides qui peuvent aider à améliorer les rendements des cultures et à protéger les plantes contre les ravageurs et les maladies.
Chimie analytique
En chimie analytique, le this compound est utilisé comme composé standard ou de référence dans diverses méthodes analytiques . Sa structure et ses propriétés bien définies en font un excellent candidat pour le développement de méthodes et l’étalonnage dans des techniques telles que la chromatographie en phase gazeuse (GC) et la spectrométrie de masse (MS).
Applications environnementales
Le this compound est également étudié pour ses applications environnementales, en particulier dans la détection et la quantification des polluants . Sa stabilité et sa réactivité en font une sonde appropriée pour la surveillance environnementale et l’étude des voies de dégradation des composés organiques dans l’environnement.
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-2-chlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClS/c5-3-1-2-7-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHOQKKCPJELBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369160 | |
| Record name | 3-Bromo-2-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40032-73-3 | |
| Record name | 3-Bromo-2-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-chlorothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3-bromo-2-chlorothiophene be selectively dehalogenated electrochemically?
A1: Yes, electrochemical reduction of 3-bromo-2-chlorothiophene at a carbon cathode in dimethylformamide leads to selective cleavage of the carbon-bromine bond. This reaction yields 2-chlorothiophene as the sole product. [] Interestingly, this selectivity differs from the electrochemical reduction of other dihalothiophenes, which often result in a mixture of products. []
Q2: How does the presence of 3-bromo-2-chlorothiophene influence the product distribution during the electrochemical reduction of dibromothiophenes?
A2: The electrochemical reduction of several dibromothiophenes, such as 2,3-dibromothiophene, 2,4-dibromothiophene, and 2,5-dibromothiophene, in the presence of 3-bromo-2-chlorothiophene, leads to the formation of complex product mixtures. These mixtures include 3-bromothiophene, 3,4-dibromothiophene, and even 2-chlorothiophene itself. [] This suggests that 3-bromo-2-chlorothiophene participates in an "electrolytically induced halogen dance", where halogen atoms migrate between different thiophene molecules during the reduction process. []
Q3: Can 3-bromo-2-chlorothiophene be used as a starting material for the synthesis of more complex thiophene derivatives?
A3: While 3-bromo-2-chlorothiophene itself may not be the ideal starting material, its isomer, 2-bromo-3-chlorothiophene, provides a valuable synthetic route. Reacting 2-bromo-3-chlorothiophene with magnesium in the presence of 1,2-dibromoethane selectively forms a Grignard reagent at the 3-position. [, ] This Grignard reagent can then be reacted with various electrophiles to introduce a diverse range of substituents at the 3-position, offering a versatile pathway for synthesizing 2,3-disubstituted thiophenes. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B1270672.png)



![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)







